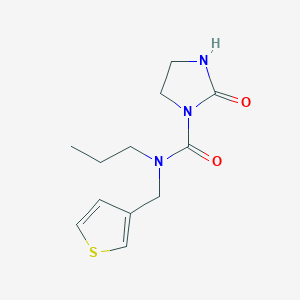

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Description

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a synthetic organic compound featuring a central imidazolidine-1-carboxamide scaffold. Key structural attributes include a propyl group and a thiophen-3-ylmethyl substituent on the nitrogen atoms of the carboxamide moiety. Although direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest this compound may share properties common to imidazolidine derivatives, such as moderate polarity and tunable bioavailability .

Properties

IUPAC Name |

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-2-5-14(8-10-3-7-18-9-10)12(17)15-6-4-13-11(15)16/h3,7,9H,2,4-6,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLUKRTYTSBKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)N2CCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of thiophene-3-carboxaldehyde with N-propylimidazolidine-1-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with imidazolidine structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been studied for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide can be hypothesized to possess similar properties, given the structural similarities with known active compounds .

PARP Inhibition

The compound may also function as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. The imidazolidine core could enhance the compound's ability to interact with the PARP enzyme, leading to increased efficacy in cancer treatment .

Neurological Applications

Neuroprotective Effects

Compounds containing imidazolidine structures have been investigated for neuroprotective effects against neurodegenerative diseases. The presence of a thiophene moiety may contribute to this activity by modulating oxidative stress pathways, which are pivotal in conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

Research into similar compounds suggests that imidazolidine derivatives may exhibit antimicrobial activity. This application is particularly relevant for developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance.

Data Tables and Comparative Analysis

To provide a clearer understanding of the applications of this compound, the following table compares its potential applications with other similar compounds:

| Compound Name | Structure | Primary Application | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | PARP inhibition, oxidative stress modulation |

| 3-Oxo-2-piperidin-4-ylindazole-4-carboxamide | Structure | Anticancer | PARP inhibition |

| Substituted thiophene derivatives | Structure | Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Case Study 1: PARP Inhibitors in Cancer Therapy

A study demonstrated that imidazolidine derivatives significantly reduced tumor size in mouse models when used as PARP inhibitors. The results suggest that modifications to the imidazolidine structure can enhance therapeutic efficacy . -

Case Study 2: Neuroprotection in Animal Models

Research involving thiophene-containing compounds showed promising results in protecting neuronal cells from oxidative damage in vitro. This suggests potential for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazolidine-1-carboxamide Derivatives

Key Observations :

The phenyl group in CAS 1788675-89-7 introduces steric bulk, which could hinder metabolic degradation but reduce solubility.

Methylsulfonyl (-SO₂CH₃) groups in CAS 2034242-86-7 and 2097863-17-5 improve hydrogen-bonding capacity and polarity, likely increasing aqueous solubility.

Hydroxyl Groups :

- Hydroxyl substituents in CAS 2034242-86-7 and 2097863-17-5 enable hydrogen bonding, which may enhance target affinity but also susceptibility to oxidative metabolism.

Physicochemical and Pharmacological Implications

- Lipophilicity : The propyl group in the main compound likely confers moderate lipophilicity (logP ~2–3), whereas the trifluoro and sulfonyl groups in analogs reduce logP, favoring solubility .

- Metabolic Stability: Bulky substituents (e.g., benzo[b]thiophen-2-yl) may shield the scaffold from cytochrome P450 oxidation, while hydroxyl groups could increase metabolic turnover .

- Target Selectivity : Thiophene-containing derivatives may exhibit preferential binding to sulfur-interacting biological targets (e.g., kinases or GPCRs), whereas sulfonyl-group analogs could target polar binding pockets .

Biological Activity

The compound 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a member of the imidazolidine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazolidine core, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various biochemical interactions.

Anticancer Activity

Research indicates that compounds related to imidazolidines exhibit significant anticancer properties. For instance, studies have shown that certain imidazolidine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of key signaling pathways such as the Akt pathway, which is crucial for cell survival and growth.

A notable study evaluated the cytotoxic effects of various imidazolidine derivatives on cancer cell lines, reporting IC50 values that suggest potent anticancer activity. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.04 µM to 93 µM against HT-29 colon cancer cells, indicating strong antiproliferative effects .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Imidazolidines have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. In a study comparing various derivatives, one compound demonstrated superior inhibition of COX-2 compared to diclofenac, a standard anti-inflammatory drug .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, particularly through modulation of Bcl-2 family proteins.

- Enzyme Inhibition : Inhibition of key enzymes such as COX enzymes contributes to both anticancer and anti-inflammatory effects.

Case Studies and Research Findings

| Study | Compound Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Imidazolidine Derivative | 0.04 - 93 | Anticancer (HT-29) | |

| Related Derivative | <10 | COX-2 Inhibition | |

| Thiophene Derivative | N/A | Antimicrobial |

These studies illustrate the promising biological activities associated with this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a carboxamide precursor (e.g., imidazolidine-1-carboxamide derivatives). React with propylamine and thiophen-3-ylmethyl bromide under nucleophilic substitution conditions.

- Step 2 : Use acetic acid as a solvent with sodium acetate as a base for cyclization and ketone formation (2-oxo group) via reflux (3–5 hours) .

- Optimization : Adjust molar ratios (e.g., 1.1 equiv of aldehyde derivatives) and monitor reaction progress via TLC. Purify via recrystallization (acetic acid) or column chromatography (ethyl acetate/hexane) .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Identify propyl (δ ~0.9–1.6 ppm, triplet for CH₃; δ ~3.3 ppm for N-CH₂), thiophene (δ ~6.8–7.4 ppm for aromatic protons), and imidazolidine carbonyl (δ ~160–170 ppm in ¹³C) .

- FT-IR : Confirm the 2-oxo group (C=O stretch at ~1700 cm⁻¹) and carboxamide (N-H bend at ~1550 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., molecular formula C₁₂H₁₇N₃O₂S) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution on the thiophene ring to predict electrophilic substitution sites .

- Molecular Docking : Simulate binding affinity with target proteins (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodology :

- Dose-Response Studies : Test compound at logarithmic concentrations (1 nM–100 µM) in cell-based assays vs. animal models. Adjust for bioavailability differences (e.g., plasma protein binding) .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .

Q. What structural modifications enhance the compound’s bioactivity while reducing toxicity?

- Methodology :

- SAR Studies : Replace the propyl group with fluorinated alkyl chains (e.g., -CF₃) to improve lipophilicity. Substitute thiophene with furan or pyridine rings to modulate electron density and reduce metabolic toxicity .

- Toxicity Screening : Use zebrafish embryos (FET assay) to compare LC₅₀ values of derivatives. Prioritize compounds with LC₅₀ > 100 µM .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodology :

- Solubility Profiling : Perform shake-flask experiments in DMSO, water, and ethanol. Use HPLC to quantify saturation points. Note that the 2-oxo group increases polarity, but the thiophene ring may cause aggregation in aqueous buffers .

- Co-solvent Systems : Test PEG-400/water mixtures (10–90%) to improve solubility for in vivo administration .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

- Methodology :

- Kinase Profiling : Use ADP-Glo™ assay with a panel of 50 kinases (e.g., EGFR, VEGFR2). Incubate compound at 10 µM and measure IC₅₀ for hits (<1 µM). Validate with Western blotting for phospho-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.